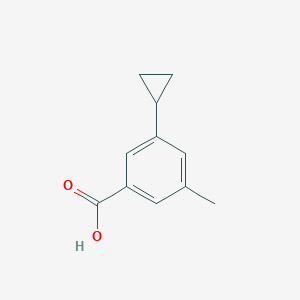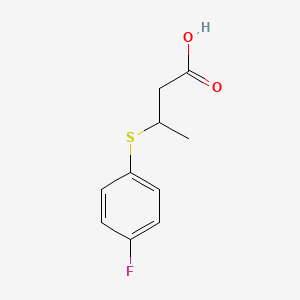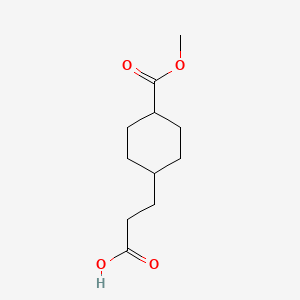
Methyl 5-chloro-3-ethoxythiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-3-ethoxythiophene-2-carboxylate: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom, an ethoxy group, and a carboxylate ester group attached to the thiophene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-3-ethoxythiophene-2-carboxylate typically involves the chlorination of thiophene derivatives followed by esterification One common method is the reaction of 5-chlorothiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of thiophene under controlled conditions, followed by esterification and purification steps. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 5-chloro-3-ethoxythiophene-2-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-chloro-3-ethoxythiophene-2-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of more complex thiophene derivatives which are valuable in material science and pharmaceuticals.
Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of thiophene-based drugs.
Medicine: Thiophene derivatives, including this compound, are investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. They are used in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 5-chloro-3-ethoxythiophene-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and ethoxy group enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the function of enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the thiophene ring.
Comparación Con Compuestos Similares
- Methyl 5-chloro-3-methoxythiophene-2-carboxylate
- Methyl 5-chloro-3-ethoxythiophene-2-carboxylate
- Methyl 5-chloro-3-propoxythiophene-2-carboxylate
Comparison: this compound is unique due to the presence of the ethoxy group, which imparts different solubility and reactivity compared to its methoxy and propoxy analogs. The ethoxy group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.
Propiedades
Fórmula molecular |
C8H9ClO3S |
|---|---|
Peso molecular |
220.67 g/mol |
Nombre IUPAC |
methyl 5-chloro-3-ethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C8H9ClO3S/c1-3-12-5-4-6(9)13-7(5)8(10)11-2/h4H,3H2,1-2H3 |
Clave InChI |
XNKPNJFOMYRTLF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(SC(=C1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)

![(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester](/img/structure/B12068367.png)



![calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid](/img/structure/B12068392.png)
